molecular formula C21H19ClN4O3S B2839562 N-{3'-acetyl-1-[(2-chlorophenyl)methyl]-5-methyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl}acetamide CAS No. 902248-67-3

N-{3'-acetyl-1-[(2-chlorophenyl)methyl]-5-methyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl}acetamide

Cat. No.: B2839562
CAS No.: 902248-67-3
M. Wt: 442.92
InChI Key: BGJLGUXTKLCKSU-UHFFFAOYSA-N
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Description

N-[3’-acetyl-1-(2-chlorobenzyl)-5-methyl-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-5’-yl]acetamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique spiro structure, combines the indole nucleus with a thiadiazole ring, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

The synthesis of N-[3’-acetyl-1-(2-chlorobenzyl)-5-methyl-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-5’-yl]acetamide can be achieved through various synthetic routes. One efficient method involves the Claisen–Schmidt condensation reaction, which can be carried out using 1,4-dioxane as a solvent and potassium hydroxide as a base at room temperature . This reaction can also be conducted under solvent-free conditions, offering an environmentally friendly alternative . The industrial production of this compound may involve similar synthetic routes but optimized for large-scale production to ensure high yield and purity.

Chemical Reactions Analysis

N-[3’-acetyl-1-(2-chlorobenzyl)-5-methyl-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-5’-yl]acetamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[3’-acetyl-1-(2-chlorobenzyl)-5-methyl-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-5’-yl]acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[3’-acetyl-1-(2-chlorobenzyl)-5-methyl-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-5’-yl]acetamide involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological processes . The thiadiazole ring may contribute to its ability to inhibit certain enzymes or proteins, leading to its observed biological activities.

Comparison with Similar Compounds

N-[3’-acetyl-1-(2-chlorobenzyl)-5-methyl-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-5’-yl]acetamide can be compared with other indole derivatives and spiro compounds:

The uniqueness of N-[3’-acetyl-1-(2-chlorobenzyl)-5-methyl-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-5’-yl]acetamide lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry.

Properties

IUPAC Name

N-[4-acetyl-1'-[(2-chlorophenyl)methyl]-5'-methyl-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4O3S/c1-12-8-9-18-16(10-12)21(26(14(3)28)24-20(30-21)23-13(2)27)19(29)25(18)11-15-6-4-5-7-17(15)22/h4-10H,11H2,1-3H3,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGJLGUXTKLCKSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)C23N(N=C(S3)NC(=O)C)C(=O)C)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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